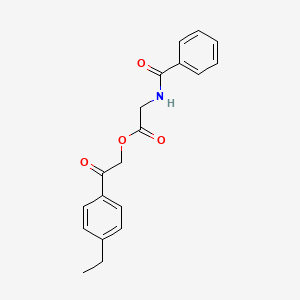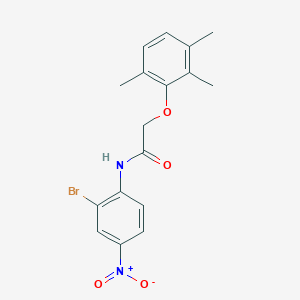![molecular formula C17H27NO B5219069 N-[2-(4-methoxyphenyl)-1-methylethyl]cycloheptanamine](/img/structure/B5219069.png)
N-[2-(4-methoxyphenyl)-1-methylethyl]cycloheptanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-methoxyphenyl)-1-methylethyl]cycloheptanamine, also known as Tapentadol, is a synthetic opioid analgesic that is used for the treatment of moderate to severe pain. It was first approved by the US Food and Drug Administration (FDA) in 2008 and has since been used as an alternative to other opioids due to its unique mechanism of action.
Mécanisme D'action
N-[2-(4-methoxyphenyl)-1-methylethyl]cycloheptanamine works by binding to the mu-opioid receptors in the brain and spinal cord, which are responsible for the perception of pain. It also inhibits the reuptake of norepinephrine, which is a neurotransmitter that is involved in the regulation of pain perception. This dual mechanism of action makes N-[2-(4-methoxyphenyl)-1-methylethyl]cycloheptanamine a unique opioid analgesic.
Biochemical and Physiological Effects:
N-[2-(4-methoxyphenyl)-1-methylethyl]cycloheptanamine has been found to have similar effects on the body as other opioids, including respiratory depression, sedation, and the potential for addiction and abuse. However, it has also been found to have fewer side effects compared to other opioids, such as constipation and nausea.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(4-methoxyphenyl)-1-methylethyl]cycloheptanamine has been used in various lab experiments to study its effects on pain perception and to develop new pain medications. Its unique mechanism of action makes it a valuable tool for researchers studying pain pathways in the body. However, its potential for addiction and abuse limits its use in certain types of experiments.
Orientations Futures
There are several future directions for the research and development of N-[2-(4-methoxyphenyl)-1-methylethyl]cycloheptanamine. One area of focus is the development of new formulations of the drug that can be used for the treatment of specific types of pain. Another area of focus is the development of new drugs that target the same pain pathways as N-[2-(4-methoxyphenyl)-1-methylethyl]cycloheptanamine but with fewer side effects. Additionally, there is ongoing research into the potential use of N-[2-(4-methoxyphenyl)-1-methylethyl]cycloheptanamine for the treatment of other conditions beyond pain, such as depression and anxiety.
Méthodes De Synthèse
The synthesis of N-[2-(4-methoxyphenyl)-1-methylethyl]cycloheptanamine involves the reaction between 3,4-dimethoxyphenylacetonitrile and cyclohexanone in the presence of sodium borohydride. This reaction results in the formation of the intermediate, N-(3,4-dimethoxyphenyl)-cyclohexanoneimine, which is then reduced with hydrogen gas in the presence of palladium on carbon to form N-[2-(4-methoxyphenyl)-1-methylethyl]cycloheptanamine.
Applications De Recherche Scientifique
N-[2-(4-methoxyphenyl)-1-methylethyl]cycloheptanamine has been extensively studied for its analgesic properties and has been found to be effective in the treatment of various types of pain, including neuropathic pain, postoperative pain, and chronic pain. It has also been studied for its potential use in the treatment of other conditions such as restless leg syndrome and fibromyalgia.
Propriétés
IUPAC Name |
N-[1-(4-methoxyphenyl)propan-2-yl]cycloheptanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-14(18-16-7-5-3-4-6-8-16)13-15-9-11-17(19-2)12-10-15/h9-12,14,16,18H,3-8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGBOWFDMJUQFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197933 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-(4-methoxyphenyl)-1-methylethyl]cycloheptanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(2-phenylacetyl)amino]phenyl}-4-biphenylcarboxamide](/img/structure/B5218992.png)
![5-(2-phenylethyl)-3-{[2-(1-piperidinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5219006.png)
![(3aS*,5S*,9aS*)-5-(4-methoxy-2,3-dimethylphenyl)-2-methylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5219011.png)


![2-methyl-5-(4-methylphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B5219035.png)
![methyl 1-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-L-prolinate](/img/structure/B5219048.png)
![N-[2-(4-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide](/img/structure/B5219055.png)
![N-(cyclopropylmethyl)-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5219056.png)
![3-phenoxy-N-{1-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5219059.png)
![ethyl 4-(4-chlorophenyl)-2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-3-thiophenecarboxylate](/img/structure/B5219062.png)
![3-benzyl-2-[(2-hydroxyethyl)amino]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5219074.png)
![4-methyl-N-(2-methyl-5-nitrophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5219089.png)